[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl](4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , "3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-ylmethanone," does not have a direct description or analysis in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyrazole rings and chlorophenyl groups, which can provide insights into the chemical behavior and potential pharmacological activities of the compound of interest.
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, typically involves regiospecific reactions and careful consideration of the structural isomers that may form. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester is regiospecific, indicating that similar precision would be required in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray analysis, which is a powerful tool for unambiguous structure determination. This technique would likely be necessary to confirm the structure of "3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-ylmethanone" as well .
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be complex, as indicated by the synthesis and pharmacological evaluation of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones. These reactions may involve multiple steps and the formation of various intermediates, which would be relevant to the synthesis and further chemical manipulation of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of a chlorophenyl group can affect the compound's electron distribution and, consequently, its reactivity. The amino group in the related compounds suggests potential for hydrogen bonding and other interactions, which would also be relevant for the compound .
Safety And Hazards
Future Directions
The future directions for research on benzimidazole derivatives are likely to involve further exploration of their synthesis, characterization, and potential applications . For instance, the tris(1,2,3-triazol-4-yl)methane framework offers a highly versatile architecture for ligand design, yet the coordination chemistry of this class of ligand remains largely unexplored .
properties
IUPAC Name |
[3-(1-benzylbenzimidazol-2-yl)pyrazol-1-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O/c25-19-12-10-18(11-13-19)24(30)29-15-14-21(27-29)23-26-20-8-4-5-9-22(20)28(23)16-17-6-2-1-3-7-17/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMFUIWRMKTWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NN(C=C4)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl](4-chlorophenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.